1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a urea core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenyl isocyanate, 3-thiophenemethanol, and ethylene glycol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures (e.g., 0-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea: Lacks the thiophene ring.
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the methoxy group.
Uniqueness
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-5-3-2-4-13(14)18-16(20)17-10-15(22-8-7-19)12-6-9-23-11-12/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWUEKTIAELSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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